molecular formula C32H46CaN4O8 B14654375 Benzeneacetic acid, 4-(2-((2-(diethylamino)ethyl)amino)-2-oxoethoxy)-, calcium salt, dihydrate CAS No. 43060-56-6

Benzeneacetic acid, 4-(2-((2-(diethylamino)ethyl)amino)-2-oxoethoxy)-, calcium salt, dihydrate

Katalognummer: B14654375
CAS-Nummer: 43060-56-6
Molekulargewicht: 654.8 g/mol
InChI-Schlüssel: HXZSOOZVKBBKFU-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzeneacetic acid, 4-(2-((2-(diethylamino)ethyl)amino)-2-oxoethoxy)-, calcium salt, dihydrate is a complex organic compound with a unique structure. It is characterized by the presence of a benzene ring, an acetic acid moiety, and a diethylaminoethyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, 4-(2-((2-(diethylamino)ethyl)amino)-2-oxoethoxy)-, calcium salt, dihydrate typically involves multiple steps. The initial step often includes the formation of the benzeneacetic acid derivative, followed by the introduction of the diethylaminoethyl group through a series of nucleophilic substitution reactions. The final step involves the formation of the calcium salt and the incorporation of water molecules to form the dihydrate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process typically includes stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Benzeneacetic acid, 4-(2-((2-(diethylamino)ethyl)amino)-2-oxoethoxy)-, calcium salt, dihydrate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide. The reaction is typically carried out under acidic or basic conditions.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride. The reaction is usually performed under anhydrous conditions.

    Substitution: Common reagents include halogens and alkylating agents. The reaction conditions vary depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Benzeneacetic acid, 4-(2-((2-(diethylamino)ethyl)amino)-2-oxoethoxy)-, calcium salt, dihydrate is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: It is used in biochemical assays and as a probe in molecular biology studies.

    Medicine: It is investigated for its potential therapeutic effects and as a drug delivery agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of Benzeneacetic acid, 4-(2-((2-(diethylamino)ethyl)amino)-2-oxoethoxy)-, calcium salt, dihydrate involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with biological membranes, altering their permeability and affecting cellular processes. The calcium salt form may also play a role in modulating calcium signaling pathways, which are crucial for various physiological functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzeneacetic acid, α-phenyl-, 2-(diethylamino)ethyl ester: This compound has a similar structure but lacks the calcium salt and dihydrate components.

    Benzoic acid, 4-amino-2-propoxy-, 2-(diethylamino)ethyl ester: This compound has a similar diethylaminoethyl group but differs in the benzene ring substitution pattern.

Uniqueness

Benzeneacetic acid, 4-(2-((2-(diethylamino)ethyl)amino)-2-oxoethoxy)-, calcium salt, dihydrate is unique due to its specific combination of functional groups and its calcium salt form

Eigenschaften

CAS-Nummer

43060-56-6

Molekularformel

C32H46CaN4O8

Molekulargewicht

654.8 g/mol

IUPAC-Name

calcium;2-[4-[2-[2-(diethylamino)ethylamino]-2-oxoethoxy]phenyl]acetate

InChI

InChI=1S/2C16H24N2O4.Ca/c2*1-3-18(4-2)10-9-17-15(19)12-22-14-7-5-13(6-8-14)11-16(20)21;/h2*5-8H,3-4,9-12H2,1-2H3,(H,17,19)(H,20,21);/q;;+2/p-2

InChI-Schlüssel

HXZSOOZVKBBKFU-UHFFFAOYSA-L

Kanonische SMILES

CCN(CC)CCNC(=O)COC1=CC=C(C=C1)CC(=O)[O-].CCN(CC)CCNC(=O)COC1=CC=C(C=C1)CC(=O)[O-].[Ca+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.